molecular formula C10H14N2 B014294 (+/-)-Nicotine CAS No. 22083-74-5

(+/-)-Nicotine

Cat. No.: B014294
CAS No.: 22083-74-5
M. Wt: 162.23 g/mol
InChI Key: SNICXCGAKADSCV-UHFFFAOYSA-N
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Description

(±)-Nicotine, a racemic mixture of (S)-nicotine (the naturally occurring enantiomer) and (R)-nicotine, is a pyridine alkaloid with the chemical formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol. It is a hygroscopic, colorless to yellowish liquid that is miscible with water and ethanol. (S)-Nicotine is the pharmacologically active enantiomer, binding preferentially to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems, while (R)-nicotine exhibits weaker receptor affinity . (±)-Nicotine is primarily studied for its role in tobacco addiction and as a reference compound for investigating neuropharmacology, metabolism, and synthetic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(1-Methylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine . Another method uses 6-methylnicotinate as a starting material, which undergoes a series of reactions to yield the desired product .

Industrial Production Methods: Industrial production of 3-(1-Methylpyrrolidin-2-yl)pyridine often involves the extraction of nicotine from tobacco. The process includes steps such as dilute acid impregnation, alkali neutralization, water vapor distillation, and oxalic acid treatment . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor .

Common Reagents and Conditions: Common reagents used in the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine include strong bases, reducing agents, and oxidizing agents. For example, in one preparation method, a strong base is used to adjust the pH value to 9-12, followed by the addition of a reducing agent .

Major Products: The major products formed from the reactions of 3-(1-Methylpyrrolidin-2-yl)pyridine depend on the specific reaction conditions. For instance, oxidation reactions may yield pyridinium ion species, while reduction reactions can produce various alkaloid derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Nornicotine

Nornicotine, a demethylated derivative of nicotine, shares structural similarities but lacks the N-methyl group on the pyrrolidine ring. Despite this minor difference, its pharmacological and spectroscopic properties diverge significantly:

Property (S)-Nicotine (S)-Nornicotine Reference
UV Absorption (pH ~9) λmax ~260 nm λmax ~260 nm
ECD Spectrum Negative band at 260 nm (intense vibronic structure) Negative band at 260 nm (reduced intensity, ill-defined)
n→π* Transition Diminished in acidic pH Similar pH sensitivity
Receptor Binding High affinity for α4β2 nAChR Lower affinity; partial agonist activity

Nornicotine’s reduced receptor-binding efficacy and altered spectroscopic behavior highlight how subtle structural changes impact bioactivity and analytical detection .

Cotinine and Metabolic Byproducts

Cotinine, the primary oxidative metabolite of nicotine, lacks psychoactivity but serves as a biomarker for tobacco use. Comparative metabolic profiling reveals distinct pathways:

Metabolite Role Detection Method Reference
Nicotine-N-glucuronide Phase II metabolism (glucuronidation) LC-MS/MS
Cotinine-N-oxide Minor metabolite; weak receptor activity Spectrophotometry
trans-3′-Hydroxycotinine Major urinary metabolite (half-life >20 hrs) Immunoassay

Pharmacological and Receptor Binding Profiles

Nicotine’s primary target is the α4β2 nAChR subtype, which is upregulated during chronic exposure . Comparatively, nornicotine and anabasine (a tobacco alkaloid) exhibit weaker binding:

Compound Receptor Subtype Binding Affinity (Ki) Functional Activity Reference
(±)-Nicotine α4β2 nAChR 1–10 nM Full agonist
Nornicotine α4β2 nAChR ~100 nM Partial agonist
Anabasine α4β2 nAChR ~500 nM Weak agonist

The α4β2 receptor’s upregulation under chronic nicotine exposure distinguishes it from other nAChR subtypes (e.g., α7), which show tolerance or desensitization .

Cognitive and Behavioral Effects

Nicotine’s cognitive effects are species-dependent: rodent models often report inhibitory effects, while human studies suggest enhanced attention and memory . In contrast, nornicotine and cotinine lack consistent pro-cognitive effects, underscoring nicotine’s unique interaction with mesolimbic dopamine pathways .

Biological Activity

Nicotine, a natural alkaloid primarily found in tobacco plants, is recognized for its addictive properties and significant biological activity. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing various physiological processes. This article explores the biological activity of (+/-)-nicotine, including its mechanisms of action, metabolic pathways, and implications for health.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine predominantly interacts with nAChRs, which are pentameric ion channels composed of different combinations of alpha (α) and beta (β) subunits. The binding of nicotine to these receptors induces a conformational change that opens the internal pore, allowing the influx of sodium (Na+^+) and calcium (Ca2+^{2+}) ions. This process is crucial for neurotransmitter release and modulation of neuronal excitability .

Key Subtypes:

  • α4β2 : The most abundant high-affinity receptor in the brain, mediating addiction.
  • α7 : Associated with cognitive functions and neuroprotection.
  • α3β4 : Involved in cardiovascular effects .

Pharmacokinetics and Metabolism

Nicotine is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 2A6 (CYP2A6) into cotinine, which is then further metabolized into trans-3′-hydroxycotinine (3HC). The half-life of nicotine is approximately 2 hours, while cotinine has a longer half-life of about 16 hours .

Table 1: Metabolism of Nicotine

MetaboliteEnzymeHalf-life
Nicotine-~2 hours
CotinineCYP2A6~16 hours
Trans-3′-hydroxycotinineCYP2A6-

Neuropharmacological Effects

Nicotine's interaction with nAChRs leads to several neuropharmacological effects:

  • Dopamine Release : Nicotine enhances dopamine levels in the brain's reward pathways, contributing to its addictive properties .
  • Cognitive Enhancement : Activation of α7 nAChRs has been linked to improved attention and memory .
  • Neuroprotection : Some studies suggest that nicotine may exert neuroprotective effects against neurodegenerative diseases through anti-inflammatory mechanisms .

Cardiovascular Effects

Nicotine influences cardiovascular health by modulating heart rate and blood pressure through its action on nAChRs in autonomic ganglia. Chronic exposure can lead to increased risk factors for cardiovascular disease .

Case Study 1: Nicotine and Addiction

Research involving knockout mice lacking β2 subunits demonstrated that these mice did not exhibit typical nicotine-induced behaviors, highlighting the critical role of this receptor subtype in addiction mechanisms .

Case Study 2: Nicotine's Role in Cancer

Studies have shown that nicotine can promote tumor growth by enhancing angiogenesis and inhibiting apoptosis in certain cancer types. For instance, nicotine exposure has been linked to increased cell proliferation in lung cancer models .

Q & A

Basic Research Questions

Q. How to design preclinical experiments to assess (±)-nicotine's neuropharmacological effects while ensuring reproducibility?

Methodological Answer:

  • Use NIH guidelines for preclinical studies (e.g., randomization, blinding, sample size calculations) to minimize bias .
  • Specify enantiomeric purity of (±)-nicotine, as (+)- and (-)-enantiomers exhibit distinct receptor binding profiles (e.g., α4β2 vs. α7 nAChRs) .
  • Include positive controls (e.g., (-)-nicotine) and vehicle controls. Measure outcomes like locomotor activity (open-field test) or cognitive performance (Y-maze) with validated protocols .
  • Document batch-to-batch variability in commercial (±)-nicotine using HPLC .

Q. What statistical methods are appropriate for analyzing dose-response relationships in (±)-nicotine exposure studies?

Methodological Answer:

  • Apply nonlinear regression (e.g., log[agonist] vs. response) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
  • For longitudinal behavioral data, employ mixed-effects models to account for repeated measures .
  • Report confidence intervals and effect sizes to contextualize biological significance .

Q. How to resolve discrepancies in (±)-nicotine’s reported receptor binding affinities across studies?

Methodological Answer:

  • Cross-validate assays: Compare radioligand binding (e.g., [³H]-epibatidine for α4β2 nAChRs) with functional assays (e.g., calcium flux in HEK293 cells) .
  • Control for experimental variables: Temperature (25°C vs. 37°C), buffer composition (divalent cations affect nAChR kinetics), and enantiomeric purity .
  • Conduct meta-analyses using PRISMA guidelines to identify systematic biases in literature .

Advanced Research Questions

Q. How to optimize enantioselective synthesis of (±)-nicotine analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Use chiral HPLC or enzymatic resolution to isolate enantiomers. Validate purity via polarimetry and circular dichroism .
  • For novel analogs, employ density functional theory (DFT) to predict binding conformations at nAChR subtypes .
  • Apply high-throughput screening (HTS) with fluorescence-based assays to quantify enantiomer-specific efficacy .

Q. What strategies mitigate confounding factors in (±)-nicotine’s epigenetic effects (e.g., DNA methylation in addiction models)?

Methodological Answer:

  • Use bisulfite sequencing or MeDIP-seq to profile genome-wide methylation. Normalize data against oxidative stress markers (e.g., 8-OHdG) to disentangle nicotine-specific effects .
  • Integrate multi-omics data (e.g., RNA-seq + ATAC-seq) to link epigenetic changes to transcriptional networks .
  • Apply Mendelian randomization in human cohorts to infer causal relationships .

Q. How to reconcile contradictory findings on (±)-nicotine’s neuroprotective vs. neurotoxic effects in Parkinson’s disease models?

Methodological Answer:

  • Standardize in vivo models: Compare subchronic vs. chronic dosing in α-synuclein transgenic mice .
  • Measure biomarkers like glial fibrillary acidic protein (GFAP) for neuroinflammation and tyrosine hydroxylase (TH) for dopaminergic integrity .
  • Use systems pharmacology modeling to simulate concentration-dependent shifts in neuroprotection-toxicity .

Q. Data Contradiction Analysis Framework

Issue Tool/Method Evidence Reference
Variability in enantiomer purityChiral HPLC + mass spectrometry
Discrepant receptor affinity dataMeta-regression (PRISMA)
Confounding in behavioral assaysSensitivity analysis + Bayesian statistics

Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048154
Record name DL-Nicotine
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Molecular Weight

162.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22083-74-5, 54-11-5
Record name DL-Nicotine
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Record name (±)-nikotin
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Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
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solution
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12.4 mL
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4%

Retrosynthesis Analysis

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